N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a brominated phenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The bromination of the phenyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The brominated phenyl group may enhance the compound’s binding affinity to certain proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide
- Phenol, 2-bromo-4-methyl-
Uniqueness
N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a brominated phenyl group and various functional groups. This structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C22H23BrN2O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-13(2)10-11-25-18-7-5-4-6-15(18)20(26)19(22(25)28)21(27)24-17-9-8-14(3)12-16(17)23/h4-9,12-13,26H,10-11H2,1-3H3,(H,24,27) |
InChI Key |
WDUYLPRLMWEEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O)Br |
Origin of Product |
United States |
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